8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzothiazole ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions. One common method involves the reaction of 2-aminobenzothiazole with an alkynoic acid, which undergoes cyclization to form the desired product . The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new synthetic methodologies.
Medicine: The compound and its derivatives have been investigated for their potential as anticancer agents, with studies showing cytotoxic activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key bacterial enzymes, such as DNA gyrase or dihydrofolate reductase . The compound’s anticancer activity may involve the induction of apoptosis or cell cycle arrest in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring system and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrimido[2,1-b][1,3]benzothiazole derivatives: These compounds have a similar fused ring system and can be used as scaffolds for the development of new drugs with enhanced activity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be fine-tuned through structural modifications to achieve desired effects.
Properties
IUPAC Name |
8-methylpyrimido[2,1-b][1,3]benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-2-3-8-9(6-7)15-11-12-10(14)4-5-13(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEAPVBNMIHFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.